molecular formula C9H7ClO3 B2793071 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS No. 851398-61-3

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No.: B2793071
CAS No.: 851398-61-3
M. Wt: 198.6
InChI Key: QNMGAQWLVFYMGX-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H7ClO3 and a molecular weight of 198.61 g/mol . It is characterized by the presence of a chloro substituent at the 8th position and a carbaldehyde group at the 6th position on the benzodioxine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 8-chloro-1,4-benzodioxane.

    Reaction Conditions:

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloro substituent may also influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMGAQWLVFYMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851398-61-3
Record name 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
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